Cas no 887347-79-7 (2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide)

2-({1-[4-(Propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide is a specialized organic compound featuring a tetrazole core linked to a sulfamoylphenyl moiety via a thioether bridge. Its structural design confers potential advantages in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to the presence of the sulfonamide group, which enhances binding affinity and solubility. The isopropyl-substituted phenyl ring may improve lipophilicity, aiding membrane permeability. This compound’s multifunctional architecture makes it a candidate for further investigation in drug discovery, particularly for targeting conditions where sulfonamide-based pharmacophores are effective. Its synthetic versatility also allows for derivatization to optimize pharmacokinetic properties.
2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide structure
887347-79-7 structure
Product Name:2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide
CAS No:887347-79-7
MF:C19H22N6O3S2
MW:446.546380519867
CID:5438598
Update Time:2025-05-19

2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide, N-[4-(aminosulfonyl)phenyl]-2-[[1-[4-(1-methylethyl)phenyl]-1H-tetrazol-5-yl]thio]-
    • 2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide
    • Inchi: 1S/C19H22N6O3S2/c1-12(2)14-4-8-16(9-5-14)25-19(22-23-24-25)29-13(3)18(26)21-15-6-10-17(11-7-15)30(20,27)28/h4-13H,1-3H3,(H,21,26)(H2,20,27,28)
    • InChI Key: RXFXTJXIARCRRO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(N)(=O)=O)C=C1)(=O)C(SC1N(C2=CC=C(C(C)C)C=C2)N=NN=1)C

2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide Pricemore >>

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2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide Related Literature

Additional information on 2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide

Comprehensive Analysis of 2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide (CAS No. 887347-79-7)

The compound 2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide, identified by its CAS No. 887347-79-7, is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of a tetrazole ring, sulfonamide group, and propanamide backbone makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a enzyme inhibitor or receptor modulator, given its ability to interact with biological targets through multiple functional groups.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. This compound's molecular structure aligns with current trends in drug discovery, where multi-target agents are increasingly sought after. Its sulfamoylphenyl moiety, for instance, is a common feature in anti-inflammatory and antidiabetic drugs, while the tetrazole ring is known for its metabolic stability and bioisosteric properties. These characteristics make CAS No. 887347-79-7 a subject of ongoing studies in drug design and medicinal chemistry.

The synthesis of 2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide involves a series of organic reactions, including cyclization, sulfanylation, and amide coupling. These processes require precise control of reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize the compound, confirming its identity and assessing its suitability for further development. The growing interest in green chemistry has also prompted researchers to explore more sustainable synthetic routes for this molecule.

From a pharmacological perspective, preliminary studies suggest that CAS No. 887347-79-7 exhibits promising bioactivity in vitro. Its ability to modulate specific signaling pathways has sparked investigations into its potential applications for chronic diseases, such as diabetes and autoimmune disorders. However, comprehensive in vivo studies are still needed to evaluate its efficacy, safety, and pharmacokinetic profile. The compound's lipophilicity and solubility are also critical factors being optimized to enhance its drug-like properties.

In the context of intellectual property, 2-({1-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)propanamide has been the focus of several patent applications, highlighting its commercial potential. The rise of AI-driven drug discovery platforms has further accelerated interest in this compound, as computational models predict its interactions with various biological targets. This synergy between traditional chemistry and modern technology underscores the compound's relevance in today's biopharmaceutical landscape.

As the scientific community continues to explore the capabilities of CAS No. 887347-79-7, collaborations between academia and industry are expected to play a pivotal role in its development. The compound's versatility and structural novelty position it as a valuable asset in the quest for next-generation therapeutics. Future research will likely focus on refining its structure-activity relationships and expanding its therapeutic indications, ensuring its place in the evolving field of molecular medicine.

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